molecular formula C7H16N2O2S B2497216 N-Methyl-N-(piperidin-4-YL)methanesulfonamide CAS No. 70724-74-2

N-Methyl-N-(piperidin-4-YL)methanesulfonamide

Cat. No.: B2497216
CAS No.: 70724-74-2
M. Wt: 192.28
InChI Key: WBTUQGABDDZFDM-UHFFFAOYSA-N
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Description

N-Methyl-N-(piperidin-4-yl)methanesulfonamide is an organic compound with the molecular formula C7H16N2O2S. It is a solid at room temperature and is known for its applications in various scientific fields. The compound is characterized by the presence of a piperidine ring, a sulfonamide group, and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(piperidin-4-yl)methanesulfonamide typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any side reactions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(piperidin-4-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce secondary amines .

Scientific Research Applications

Chemistry

  • Building Block : It serves as a versatile building block in organic synthesis, enabling the formation of more complex molecules. The sulfonamide group provides a functional site for further chemical modifications, making it a valuable intermediate in synthetic chemistry.

Biology

  • Enzyme Inhibition Studies : The compound is employed in research focusing on enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets allows researchers to study various biochemical pathways and their implications in biological systems .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against Mycobacterium tuberculosis. Its unique structure may contribute to its efficacy as a novel anti-tuberculosis agent, warranting further investigation into its mechanism of action .

Medicine

  • Therapeutic Potential : this compound is being investigated for its therapeutic properties. Its role as a precursor in drug development highlights its significance in creating new pharmaceuticals targeting various diseases .
  • Pharmacological Studies : The compound's interaction with biological targets can lead to the development of new drugs for treating conditions such as cancer and infectious diseases. Its specific structural features allow for selective binding, which is crucial for drug efficacy .

Case Study 1: Antitubercular Activity

A study conducted by the National Institute of Allergy and Infectious Diseases explored various compounds' efficacy against Mycobacterium tuberculosis. Among the tested compounds, this compound was identified as a potential candidate due to its moderate activity under different media conditions. Further structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile .

Case Study 2: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in critical metabolic pathways. This inhibition affects cellular processes, providing insights into potential therapeutic applications for metabolic disorders .

Mechanism of Action

The mechanism of action of N-Methyl-N-(piperidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(piperidin-4-yl)methylmethanesulfonamide hydrochloride
  • N-(piperidin-4-yl)methanesulfonamide
  • n-piperidin-4-yl-methanesulfonamide

Uniqueness

N-Methyl-N-(piperidin-4-yl)methanesulfonamide is unique due to its specific structural features, such as the presence of a methyl group on the nitrogen atom and a sulfonamide group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

N-Methyl-N-(piperidin-4-YL)methanesulfonamide is a compound that has attracted attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Structural Characteristics

This compound contains a piperidine ring and a sulfonamide functional group. These structural elements contribute to its distinct chemical reactivity and biological properties. The methyl group on the nitrogen atom enhances its ability to interact with various biological targets, making it a valuable compound for scientific research and potential drug development.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), which is crucial for cell growth and survival. Selectivity for class Ia PI3 kinases over class Ib indicates potential relevance in cancer treatment.
  • Protein Interactions : The sulfonamide group allows for hydrogen bonding, facilitating interactions with proteins involved in critical cellular processes.

Biological Activity and Applications

This compound has been investigated for various biological activities:

  • Antitumor Activity : Research has shown that related sulfonamides can inhibit tumor cell proliferation and migration. For instance, compounds similar to this compound have been effective in inducing ferroptosis in tumor cells, targeting the KEAP1-NRF2-GPX4 axis .
  • Enzyme Inhibition : As mentioned, the compound acts as an inhibitor of specific enzymes, which can have implications in treating diseases characterized by dysregulated enzyme activity.

Case Study 1: Inhibition of Tumor Cell Proliferation

A study on related compounds demonstrated that they could significantly reduce tumor cell proliferation and induce apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) levels and altered expression of ferroptosis-related proteins .

Case Study 2: Selective PI3K Inhibition

Another study highlighted the selective inhibition of class Ia PI3K by a structurally similar compound, suggesting that this compound may also exhibit this selectivity. This property is particularly relevant for developing targeted cancer therapies.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundPiperidine ring + sulfonamidePotential enzyme inhibitor; antitumor effects
N-Methyl-N-(piperidin-3-YL)methanesulfonamideChiral piperidine structureInhibitor of PI3K; potential cancer treatment
4-Methyl-N-(piperidin-1-Ylmethylene) benzenesulfonamideSimilar piperidine structureInduces ferroptosis; inhibits tumor migration

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl-N-(piperidin-4-yl)methanesulfonamide?

The compound is typically synthesized via sulfonylation of a piperidine derivative. A common method involves reacting N-methylpiperidin-4-amine with methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under basic conditions (e.g., triethylamine) at 0–25°C. Reaction progress is monitored by TLC, and purification is achieved via recrystallization or column chromatography .

Q. How is the structural integrity of the compound validated experimentally?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., methyl groups at δ ~2.8–3.2 ppm for sulfonamide-SO2_2-CH3_3) .
  • X-ray crystallography : SHELX software refines crystallographic data to determine bond lengths, angles, and conformations .
  • IR spectroscopy : Sulfonamide S=O stretches appear at ~1150–1350 cm1^{-1} .

Q. What analytical methods ensure purity for research-grade material?

Purity is assessed using:

  • HPLC : Retention time consistency and peak area analysis (>95% purity threshold) .
  • Melting point determination : Sharp melting ranges confirm crystalline homogeneity.
  • Elemental analysis : Matches theoretical C, H, N, S content .

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformational stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize the molecule’s geometry, revealing preferred conformations of the piperidine ring (chair vs. boat) and sulfonamide group orientation. Solvent effects are modeled using PCM to simulate aqueous or organic environments .

Q. What reaction mechanisms explain the sulfonamide group’s reactivity?

The sulfonamide’s S=O bonds participate in nucleophilic substitutions (e.g., with Grignard reagents) or oxidations. For example, oxidation with m-CPBA converts the sulfonamide to a sulfone, while reductive cleavage with LiAlH4_4 yields thiols. Kinetic studies (UV-Vis monitoring) and isotopic labeling (e.g., 18^{18}O) elucidate rate-determining steps .

Q. How should researchers address contradictions in crystallographic vs. spectroscopic data?

Discrepancies (e.g., bond length variations between X-ray and DFT) may arise from crystal packing effects or solution-phase dynamics. Multi-technique validation (e.g., cross-referencing XRD with solid-state NMR) resolves ambiguities. SHELXL refinement parameters (e.g., ADPs) should be critically evaluated for overfitting .

Q. What strategies optimize bioactivity in derivatives targeting neurological receptors?

Structure-activity relationship (SAR) studies focus on:

  • Piperidine substitution : Introducing fluorobenzoyl or thiophenemethyl groups enhances blood-brain barrier permeability .
  • Sulfonamide modifications : Trifluoromethyl or acetyl groups improve affinity for monoamine oxidase B (MAO-B) or NMDA receptors . In vitro assays (e.g., enzyme inhibition IC50_{50}) guide iterative design .

Properties

IUPAC Name

N-methyl-N-piperidin-4-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTUQGABDDZFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-methylamino-piperidine-1-carboxylic acid tert-butyl ester (1.20 g, 5.58 mmole, Astatech) and triethylamine (3.2 mL, 22.95 mmole) in dichloromethane (70 mL) at 0° C. was added methanesulfonyl chloride (724 mg, 6.287 mmole, Aldrich). The mixture was allowed to stir for 30 min before washed successively with aqueous sodium bicarbonate and water and concentrated to dryness. The residue was taken up in dichloromethane (20 mL), treated with trifluoroacetic acid (20 mL) and allowed to stir for 3 h before it was concentrated to dryness. The residue was dissolved in dichloromethane, washes with aqueous sodium bicarbonate and concentrated to give N-methyl-N-piperidin-4-yl-methanesulfonamide (1.61 g) which was used without further purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
724 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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